(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol
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Overview
Description
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol, also known as 17α-hydroxy-5α-pregnane-3,20-dione, is an endogenous steroid and a metabolite of 17α-hydroxyprogesterone. It is a progestogen, meaning it binds to progesterone receptors. it is better studied as a metabolic intermediate rather than a progestogen per se .
Preparation Methods
Synthetic Routes and Reaction Conditions
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol is produced by the 5α-reduction of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5α-reductase type 1 (SRD5A1) and possibly type 2 (SRD5A2). The reduction of 17α-hydroxyprogesterone to this compound by SRD5A1 is well established, although the involvement of SRD5A2 is still under investigation .
Industrial Production Methods
Industrial production of this compound often involves microbial transformation processes. Microorganisms are used to selectively cleave the side chain of phytosterol mixtures to form 17-ketosteroids, which are then converted to this compound. This method is economical due to the abundance of phytosterols as by-products from industries such as sugarcane, paper, and soybean oil production .
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 5α-pregnane-3,20-dione.
Reduction: It can be reduced to form 5α-pregnane-3α,17α-diol-20-one.
Substitution: This compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
Oxidation: 5α-pregnane-3,20-dione.
Reduction: 5α-pregnane-3α,17α-diol-20-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroids.
Biology: It is studied for its role in steroidogenesis and its effects on progesterone receptors.
Medicine: this compound is investigated for its potential therapeutic effects in conditions related to steroid hormone imbalances.
Industry: It is used in the production of steroid-based pharmaceuticals
Mechanism of Action
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol exerts its effects by binding to progesterone receptors. It is involved in the androgen backdoor pathway, where it is converted to 5α-dihydrotestosterone without passing through testosterone as an intermediate. This pathway is significant in the biosynthesis of androgens and their subsequent effects on the body .
Comparison with Similar Compounds
Similar Compounds
17α-hydroxyprogesterone: A precursor to (8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol.
5α-pregnane-3,20-dione: An oxidation product of this compound.
5α-pregnane-3α,17α-diol-20-one: A reduction product of this compound
Uniqueness
This compound is unique due to its role as an intermediate in the androgen backdoor pathway, bypassing the conventional intermediates androstenedione and testosterone. This makes it a crucial compound in the study of steroidogenesis and androgen biosynthesis .
Properties
Molecular Formula |
C21H36O |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H36O/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3/h15-18,22H,4-14H2,1-3H3/t15?,16-,17+,18+,19+,20+,21?/m1/s1 |
InChI Key |
JSIVWCLRCGAVHN-QDAJJUMVSA-N |
Isomeric SMILES |
CCC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)O |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |
Synonyms |
17-EHAT 17-ethyl-17-hydroxyandrostane |
Origin of Product |
United States |
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